(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 1442114-43-3
VCID: VC2746486
InChI: InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O
Molecular Formula: C24H20BrNO4
Molecular Weight: 466.3 g/mol

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid

CAS No.: 1442114-43-3

Cat. No.: VC2746486

Molecular Formula: C24H20BrNO4

Molecular Weight: 466.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid - 1442114-43-3

Specification

CAS No. 1442114-43-3
Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
IUPAC Name (2S)-2-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1
Standard InChI Key KIFIKVVGKMSJRH-OAQYLSRUSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C4=CC=C(C=C4)Br)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O

Introduction

The compound (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid is a complex organic molecule featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a 4-bromophenyl moiety, and a propionic acid backbone. This compound is of interest in various chemical and biological applications, particularly in peptide synthesis and drug development.

Synthesis and Preparation

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes often include the introduction of the Fmoc protecting group and the incorporation of the bromophenyl moiety. Common synthetic routes involve the use of organic solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium on carbon or copper iodide.

Biological Activity and Applications

While specific biological activity data for (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid is not available, compounds with similar structures, such as those featuring Fmoc groups and bromophenyl moieties, are often explored for their potential in drug development and peptide synthesis. The Fmoc group is commonly used in solid-phase peptide synthesis due to its ease of removal under mild conditions .

Related Compounds and Their Biological Activities

  • 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid has shown potential in cancer research, acting as a histone deacetylase inhibitor and inducing apoptosis in cancer cells.

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid is another related compound, with a molecular weight of 466.3 g/mol and a molecular formula of C24H20BrNO4 .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
(S)-3-(4-BROMO-PHENYL)-2-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-METHYL]-PROPIONIC ACIDC25H22BrNO4480.35Potential in drug development
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acidC24H20BrNO4466.3Used in peptide synthesis
3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acidC24H20ClNO4421.88Histone deacetylase inhibitor

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